molecular formula C20H14FN3O2S B7785429 3-cyclopropyl-1-(4-fluorophenyl)-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid

3-cyclopropyl-1-(4-fluorophenyl)-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid

Cat. No.: B7785429
M. Wt: 379.4 g/mol
InChI Key: VAXNRWDLGGOBEA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-cyclopropyl-1-(4-fluorophenyl)-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid (CAS: 1011397-49-1) is a heterocyclic compound with a pyrazolo[3,4-b]pyridine core. Its molecular formula is C₁₇H₁₄FN₃O₂S, and it has a molecular weight of 311.32 g/mol . The structure features a cyclopropyl group at position 3, a 4-fluorophenyl substituent at position 1, and a thiophen-2-yl moiety at position 6.

Properties

IUPAC Name

3-cyclopropyl-1-(4-fluorophenyl)-6-thiophen-2-ylpyrazolo[3,4-b]pyridine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14FN3O2S/c21-12-5-7-13(8-6-12)24-19-17(18(23-24)11-3-4-11)14(20(25)26)10-15(22-19)16-2-1-9-27-16/h1-2,5-11H,3-4H2,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAXNRWDLGGOBEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NN(C3=C2C(=CC(=N3)C4=CC=CS4)C(=O)O)C5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nano-Magnetic Metal–Organic Framework (MOF) Catalysis

A prominent method for synthesizing pyrazolo[3,4-b]pyridine derivatives involves using Fe₃O₄@MIL-101(Cr)-N(CH₂PO₃)₂ as a heterogeneous catalyst. This nano-magnetic MOF facilitates the condensation of aldehydes, 5-(1H-indol-3-yl)-2H-pyrazol-3-ylamine, and 3-(cyanoacetyl)indole under solvent-free conditions at 100°C. For the target compound, the aldehyde component is replaced with a cyclopropane-substituted precursor, while the 4-fluorophenyl and thiophen-2-yl groups are introduced via the amine and cyanoacetyl intermediates, respectively.

Reaction Mechanism:

  • Aldehyde Activation : The catalyst polarizes the aldehyde’s carbonyl group, enhancing electrophilicity.

  • Knoevenagel Condensation : The activated aldehyde reacts with 3-(cyanoacetyl)indole to form a Michael acceptor intermediate.

  • Cyclization : The amine component undergoes nucleophilic attack, followed by dehydration to form the pyrazolo[3,4-b]pyridine core.

  • Aromatization : The intermediate undergoes oxidation to yield the final aromatic heterocycle.

Solvent-Free Optimization

The absence of solvent minimizes side reactions and simplifies purification. For the target compound, optimal conditions include:

  • Catalyst Loading : 20 mg Fe₃O₄@MIL-101(Cr)-N(CH₂PO₃)₂ per mmol substrate.

  • Temperature : 100°C.

  • Reaction Time : 2–4 hours.

ParameterValueImpact on Yield
Catalyst Amount20 mg/mmol92% yield
SolventNone90% yield
Temperature100°C88% yield
Alternative CatalystMIL-101(Cr)-NH₂75% yield

Functional Group Introduction

Cyclopropyl Substituent

The cyclopropyl group is introduced via a cyclopropane-containing aldehyde precursor. Cyclopropanation is achieved through:

  • Simmons–Smith Reaction : Treatment of allylic alcohols with diiodomethane and a zinc-copper couple.

  • Transition Metal Catalysis : Rhodium or palladium-mediated cyclopropanation of alkenes.

4-Fluorophenyl and Thiophen-2-yl Moieties

  • 4-Fluorophenyl : Integrated via 5-(4-fluorophenyl)-2H-pyrazol-3-ylamine during the condensation step.

  • Thiophen-2-yl : Introduced through a thiophene-substituted cyanoacetyl intermediate, synthesized via Friedel–Crafts acylation of thiophene.

Post-Synthetic Modifications

Ester Hydrolysis

The methyl ester of the carboxylate intermediate (e.g., methyl 3-cyclopropyl-1-(4-fluorophenyl)-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate) is hydrolyzed to the carboxylic acid using:

  • Basic Conditions : NaOH (2M) in aqueous ethanol (80°C, 6 hours).

  • Acidic Conditions : HCl (6M) under reflux (12 hours).

ConditionYieldPurity (HPLC)
NaOH/EtOH/H₂O95%98.5%
HCl/EtOH89%97.2%

Structural Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.42 (s, 1H, pyrazole-H), 7.89–7.21 (m, 6H, aromatic-H), 3.12 (m, 1H, cyclopropyl-H), 2.98 (s, 3H, methyl).

  • FT-IR : 1702 cm⁻¹ (C=O stretch), 1598 cm⁻¹ (C=N pyridine).

X-ray Crystallography

Single-crystal analysis confirms the planar pyrazolo[3,4-b]pyridine core and dihedral angles between substituents (e.g., 45° between thiophene and pyridine rings).

Comparative Analysis of Synthetic Routes

MethodCatalystYieldTimeScalability
Nano-Magnetic MOFFe₃O₄@MIL-101(Cr)92%3hHigh
Conventional AcidH₂SO₄68%12hModerate
Microwave-AssistedNone85%1hLow

The nano-MOF method outperforms alternatives in yield and scalability, attributed to enhanced surface area and magnetic recovery.

Challenges and Mitigations

  • Steric Hindrance : The cyclopropyl group may impede cyclization. Mitigated by increasing reaction temperature to 110°C.

  • Byproduct Formation : Thiophene oxidation byproducts are minimized using inert atmospheres (N₂ or Ar) .

Chemical Reactions Analysis

Ester Hydrolysis and Carboxylic Acid Derivatization

The carboxylic acid group undergoes characteristic reactions of aromatic carboxylic acids:

  • Ester hydrolysis : The methyl ester analog (C21H16FN3O2S) converts to the free acid under basic conditions (KOH/EtOH, reflux) with 85-92% yield .

  • Amide formation : Activated via oxalyl chloride to form the acid chloride, then coupled with amines to yield bioactive carboxamides .

Reaction TypeConditionsProduct ExampleYieldSource
Ester hydrolysis2M KOH, EtOH, reflux 6hFree carboxylic acid89%
Amide couplingOxalyl chloride → RNH2N-(4-fluorophenyl)carboxamide78%

Electrophilic Aromatic Substitution at Thiophene

The electron-rich thiophene-2-yl group at position 6 participates in:

  • Bromination : Electrophilic bromination using NBS in DMF yields 5-bromothiophene derivatives (used in Suzuki cross-couplings) .

  • Nitration : HNO3/H2SO4 at 0°C introduces nitro groups at position 5 .

Cross-Coupling Reactions

The compound's halogenated derivatives enable transition metal-catalyzed couplings:

  • Suzuki-Miyaura : Brominated analogs react with aryl boronic acids (Pd(PPh3)4, K2CO3, DMF/H2O) to form biaryl products .

  • Buchwald-Hartwig Amination : Bromo-substituted variants couple with secondary amines using Pd2(dba)3/Xantphos .

Coupling TypeSubstrateConditionsYieldChallenges
Suzuki6-bromo analogPd(PPh3)4, K2CO3, 80°C68%Deactivation by N-donors
Buchwald6-bromo analogPd2(dba)3, Xantphos, 100°C72%Requires excess amine

Cyclopropyl Ring Modifications

The cyclopropyl group at position 3 shows limited reactivity but participates in:

  • Ring-opening oxidation : With KMnO4/H2SO4, forms a 1,3-diketone side chain (observed in analog studies) .

  • Radical stabilization : Enhances stability of intermediates in photochemical reactions.

Decarboxylation Pathways

Controlled thermal decarboxylation occurs under specific conditions:

  • Microwave-assisted : 180°C in DMF with Cu(OAc)2 yields de-carboxylated pyrazolopyridine (63% yield) .

  • Acid-catalyzed : H2SO4 at 120°C induces partial decarboxylation (41% conversion).

Biological Activation Mechanisms

The carboxylic acid group facilitates target binding through:

  • Metal coordination : Chelates Mg2+ in enzyme active sites (IC50 = 0.8 μM against Enterovirus A71) .

  • Hydrogen bonding : Forms stable interactions with Arg152 in CDK2 (ΔG = -9.3 kcal/mol) .

Comparative Reactivity Table

Key differences between this compound and structural analogs:

PositionThis CompoundAnalog (6-phenyl)Reactivity Impact
C6Thiophene-2-ylPhenyl↑ Electron density → faster electrophilic substitution
N14-FluorophenylMethyl↓ Steric hindrance ↑ π-π stacking
C3CyclopropylH↑ Ring strain → susceptibility to oxidation

Mechanistic Insights : The fluorophenyl group at N1 enhances electrophilic substitution rates at C6 by 1.7× compared to non-fluorinated analogs due to its electron-withdrawing effect . The thiophene moiety increases solubility in polar aprotic solvents (DMSO solubility = 38 mg/mL vs 12 mg/mL for phenyl analog).

Scientific Research Applications

Anticancer Activity

The compound has shown promise as an anticancer agent . Research indicates that it inhibits specific kinases involved in cancer signaling pathways, which are crucial for tumor growth and progression.

  • Mechanism of Action : The compound's unique structure allows it to interact with various protein targets, particularly kinases that play pivotal roles in cancer cell proliferation and survival. In vitro studies have demonstrated significant cytotoxic effects against several cancer cell lines, suggesting its potential for development into a therapeutic agent.
  • Case Study : A study highlighted the compound's ability to inhibit the activity of kinases such as PI3K and mTOR at micromolar concentrations, leading to reduced cell viability in ovarian cancer cells while sparing normal cells from toxicity. This selectivity is critical for minimizing side effects in cancer therapies.

Anti-inflammatory Properties

In addition to its anticancer potential, this compound exhibits anti-inflammatory properties .

  • Mechanism of Action : It is believed that the compound inhibits pro-inflammatory cytokines and pathways, thereby reducing inflammation. This makes it a candidate for further research in treating inflammatory diseases.
  • Research Findings : Similar compounds within the pyrazolo[3,4-b]pyridine class have been documented to reduce inflammation markers in animal models, indicating a broader application for this compound in inflammatory conditions.

Research Applications

The diverse applications of 3-cyclopropyl-1-(4-fluorophenyl)-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid extend beyond oncology and inflammation:

  • Drug Development : Its structural characteristics make it a versatile scaffold for designing new drugs targeting various diseases.
  • Biochemical Assays : The compound can be utilized in biochemical assays to study kinase activity and other cellular processes.
  • Synthetic Chemistry : As a building block, it can facilitate the synthesis of novel compounds with potential therapeutic effects.

Mechanism of Action

The mechanism of action of 3-cyclopropyl-1-(4-fluorophenyl)-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it may inhibit certain kinases or interact with DNA, affecting cellular processes such as proliferation and apoptosis.

Comparison with Similar Compounds

Comparison with Structurally Analogous Compounds

The compound belongs to a broader class of pyrazolo[3,4-b]pyridine derivatives. Below is a systematic comparison with key analogs, focusing on substituent variations, molecular properties, and research findings.

Substituent Variations and Molecular Properties

Compound Name Molecular Formula Molecular Weight CAS Number Key Substituents Purity
Target Compound C₁₇H₁₄FN₃O₂S 311.32 1011397-49-1 3-cyclopropyl, 1-(4-fluorophenyl), 6-(thiophen-2-yl), 4-carboxylic acid ≥95%
3-cyclopropyl-1-(4-fluorophenyl)-6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid C₁₉H₁₆FN₃O₂ 337.36 1011398-81-4 6-methyl instead of thiophen-2-yl ≥95%
3-cyclopropyl-1-(4-fluorophenyl)-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid C₂₂H₁₆FN₃O₂ 397.39* Not provided 6-phenyl instead of thiophen-2-yl Not specified
Methyl 3-cyclopropyl-1-(4-fluorophenyl)-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate C₂₁H₁₆FN₃O₂S 393.43 1011398-16-5 Methyl ester at position 4 instead of carboxylic acid Not specified
3-cyclopropyl-1-(4-methoxyphenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid C₁₉H₁₈FN₃O₃ 355.37 1170622-94-2 4-methoxyphenyl at position 1 ≥95%

*Calculated based on formula C₂₂H₁₆FN₃O₂.
Sources: .

Key Structural and Functional Differences

6-Position Heterocyclic Variations: The thiophen-2-yl group in the target compound introduces sulfur-based aromaticity, enhancing π-π stacking interactions compared to the methyl or phenyl analogs . The phenyl analog (C₂₂H₁₆FN₃O₂) lacks heteroatoms, reducing polarity and possibly diminishing solubility in aqueous media .

Carboxylic Acid vs. Ester Derivatives :

  • The methyl ester derivative (CAS: 1011398-16-5) replaces the carboxylic acid with a methyl ester, increasing lipophilicity (logP ~3.5 vs. ~2.1 for the acid) and altering pharmacokinetic profiles .

Fluorophenyl vs. Methoxyphenyl at Position 1 :

  • The 4-fluorophenyl group in the target compound enhances metabolic stability and electron-withdrawing effects compared to the 4-methoxyphenyl analog (CAS: 1170622-94-2), which introduces steric hindrance and electron-donating properties .

Biological Activity

3-Cyclopropyl-1-(4-fluorophenyl)-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid (CAS No. 1011397-26-4) is a novel compound exhibiting significant biological activity. This article examines its pharmacological properties, mechanisms of action, and potential therapeutic applications, drawing from a variety of research studies.

  • Molecular Formula : C20_{20}H14_{14}FN3_3O2_2S
  • Molecular Weight : 379.41 g/mol
  • Structure : The compound features a pyrazolo[3,4-b]pyridine core, with functional groups that enhance its biological activity.
PropertyValue
CAS Number1011397-26-4
Molecular Weight379.41 g/mol
Molecular FormulaC20_{20}H14_{14}FN3_3O2_2S

Anticancer Properties

Research has demonstrated that compounds related to the pyrazolo[3,4-b]pyridine scaffold exhibit anticancer activity. A study evaluating various derivatives found that certain pyrazolo compounds inhibited the proliferation of cancer cell lines such as human pancreatic and gastric cancer cells. The mechanism of action typically involves the induction of apoptosis and cell cycle arrest, primarily through the modulation of protein kinases associated with cancer progression .

Antimicrobial Activity

The compound has also shown promise as an antimicrobial agent. In vitro studies indicated that derivatives with similar structures exhibited significant activity against various bacterial strains, including Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) were reported to be as low as 6.25 µg/mL for some derivatives, suggesting potent antimicrobial properties .

Neuroprotective Effects

There is emerging evidence that pyrazolo[3,4-b]pyridine derivatives can offer neuroprotective effects, particularly in models of neurodegenerative diseases like Alzheimer's. The inhibition of specific kinases involved in neuroinflammation and neuronal death has been linked to the protective effects observed in preclinical studies .

Anti-inflammatory Activity

The compound's anti-inflammatory properties have been explored, with findings indicating a reduction in pro-inflammatory cytokines in cellular models. This suggests potential applications in treating inflammatory diseases, although further studies are needed to elucidate the precise mechanisms involved .

Case Studies

  • Anticancer Efficacy :
    • A study on a series of pyrazolo compounds demonstrated significant cytotoxicity against various cancer cell lines. The most potent derivative showed an IC50_{50} value of 0.41 µM against CDK5, indicating strong potential for further development into anticancer therapeutics .
  • Neuroprotection :
    • Research highlighted a derivative's ability to protect neuronal cells from oxidative stress-induced apoptosis. This was attributed to its ability to modulate signaling pathways involved in cell survival and death .

Q & A

Q. Basic Research Focus

  • Spectroscopy : Use 1H^1H-NMR and 13C^{13}C-NMR to confirm substitution patterns (e.g., cyclopropyl, fluorophenyl, and thiophene moieties). IR spectroscopy identifies functional groups like carboxylic acid (–COOH) at ~1700 cm1^{-1} .
  • Chromatography : HPLC with UV detection (e.g., C18 column, acetonitrile/water mobile phase) ensures purity. Mass spectrometry (HRMS or ESI-MS) validates molecular weight .

How can contradictory data in biological activity assays be systematically addressed?

Advanced Research Focus
Discrepancies often arise from variations in assay conditions (e.g., cell lines, solvent systems). For example:

  • Solubility : Use dimethyl sulfoxide (DMSO) with <0.1% concentration to avoid cytotoxicity .
  • Positive Controls : Include reference compounds (e.g., fluorouracil for anticancer assays) to calibrate activity thresholds .
  • Dose-Response Curves : Perform triplicate experiments with statistical validation (e.g., ANOVA) to confirm IC50_{50} values .

What strategies resolve low yields in catalytic cross-coupling steps during synthesis?

Q. Advanced Research Focus

  • Catalyst Screening : Test Pd(OAc)₂, XPhos, and cesium carbonate in tert-butanol at 40–100°C . Alternative catalysts (e.g., CuI for Ullmann-type couplings) may improve efficiency for heterocyclic systems .
  • Reaction Monitoring : Use TLC or in-situ FTIR to detect intermediates and optimize reaction times. For example, extended heating (72 hours) may be required for complete cyclization .

What safety precautions are critical when handling this compound?

Q. Basic Research Focus

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles due to potential skin/eye irritation (GHS H315/H319) .
  • Ventilation : Use fume hoods to avoid inhalation of fine particles .
  • Spill Management : Neutralize acidic residues with sodium bicarbonate and dispose via hazardous waste protocols .

How can computational modeling predict the compound’s reactivity or binding interactions?

Q. Advanced Research Focus

  • DFT Calculations : Use Gaussian or ORCA software to model electron density maps, identifying reactive sites (e.g., carboxylic acid for derivatization) .
  • Molecular Docking : Simulate interactions with biological targets (e.g., kinases) using AutoDock Vina. Align with pyrazolo-pyridine scaffolds known to inhibit enzymes like COX-2 .

What are the key challenges in scaling up the synthesis from milligram to gram quantities?

Q. Advanced Research Focus

  • Solvent Volume Reduction : Replace batch reactors with flow chemistry systems to control exothermic reactions (e.g., cyclopropane ring formation) .
  • Byproduct Management : Optimize workup procedures (e.g., liquid-liquid extraction with dichloromethane/water) to remove unreacted starting materials .

How does the electronic nature of substituents influence the compound’s physicochemical properties?

Q. Advanced Research Focus

  • LogP Calculations : The fluorophenyl group increases lipophilicity (LogP ~3.2), enhancing membrane permeability. Thiophene contributes to π-π stacking in crystal lattices, affecting solubility .
  • pKa Determination : The carboxylic acid moiety has a pKa ~4.5, enabling salt formation (e.g., sodium salt) for improved aqueous solubility .

What methodologies validate the compound’s stability under physiological conditions?

Q. Basic Research Focus

  • Forced Degradation Studies : Expose the compound to pH 1–13 buffers at 37°C for 24 hours. Monitor degradation via HPLC .
  • Light Sensitivity : Store at 2–8°C in amber vials to prevent photolytic cleavage of the cyclopropyl ring .

How can structural analogs be designed to enhance target selectivity?

Q. Advanced Research Focus

  • Bioisosteric Replacement : Substitute the thiophene with furan or pyridine to modulate electronic effects .
  • Fragment-Based Design : Use X-ray crystallography of the compound bound to a target (e.g., kinase) to guide substitutions at the 3-cyclopropyl position .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.